molecular formula C19H16ClN3O2 B2933895 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide CAS No. 922567-60-0

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2933895
CAS No.: 922567-60-0
M. Wt: 353.81
InChI Key: OFGKFQBNKRFHKB-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and a 3-(6-ethoxypyridazin-3-yl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting appropriate starting materials under specific conditions. For instance, ethyl hydrazinecarboxylate can be reacted with a suitable diketone to form the pyridazine ring.

    Substitution Reaction: The ethoxypyridazine derivative is then subjected to a substitution reaction with a chlorinated benzoyl chloride in the presence of a base such as triethylamine. This step introduces the benzamide moiety.

    Final Coupling: The final product, this compound, is obtained by coupling the substituted benzamide with the pyridazine derivative under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the aromatic rings or the amide group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are often determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxypyridazine moiety is particularly noteworthy for its potential interactions with biological targets.

Properties

IUPAC Name

2-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c1-2-25-18-11-10-17(22-23-18)13-6-5-7-14(12-13)21-19(24)15-8-3-4-9-16(15)20/h3-12H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGKFQBNKRFHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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